N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-Chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 4-chlorobenzyl carboxamide group. The 4-chloro substituent on the benzyl group likely enhances lipophilicity and influences electronic properties, which may improve binding affinity to biological targets compared to non-halogenated analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-8-19-14(21)12(7-18-15(19)22-9)13(20)17-6-10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJLEUTUJLCHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of 4-chlorobenzylamine with a thiazolopyrimidine precursor. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives, including N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been studied for their antitumor properties. These compounds exhibit significant inhibition against various cancer cell lines. For instance, recent studies have shown that derivatives of this compound can inhibit the growth of human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cells with IC50 values ranging from 9.8 to 35.9 µM, indicating a promising anticancer activity superior to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound demonstrates considerable antimicrobial properties against a range of bacterial strains. In vitro studies reveal that it is particularly effective against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 10 µg/mL. Other tested strains include Staphylococcus aureus and Escherichia coli, with MIC values of 25 µg/mL and 50 µg/mL respectively .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 25 | |
| This compound | Escherichia coli | 50 | |
| This compound | Mycobacterium smegmatis | 10 |
Case Studies and Research Findings
Several studies highlight the efficacy and versatility of this compound in various applications:
Case Study 1: Anticancer Properties
In a study investigating the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, researchers synthesized multiple analogs and tested their effects on cancer cell lines. The results indicated that modifications to the benzyl group significantly influenced the biological activity, with electron-withdrawing groups enhancing efficacy against cancer cells compared to electron-donating groups .
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. The study found that certain structural modifications led to improved antibacterial activity and lower MIC values, suggesting that further optimization could yield even more potent antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Key Structural Features
The thiazolo[3,2-a]pyrimidine core is common among analogs, but substituents on the carboxamide group and pyrimidine ring vary significantly:
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : The 4-chloro substituent may enhance metabolic stability and membrane permeability compared to electron-donating groups (e.g., methoxy in ).
Ring Conformation : Puckering of the thiazolo[3,2-a]pyrimidine ring (flattened boat conformation, as in ) creates a planar surface for π-π stacking with aromatic residues in target proteins .
Hydrogen Bonding : The carboxamide group facilitates hydrogen bonding with enzymatic active sites, as seen in analogs like the furan-2-ylmethyl derivative .
Biological Activity
N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 335.8 g/mol. The compound features a thiazolo-pyrimidine core structure, which is known for its biological activity and versatility in chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClN₃O₃S |
| Molecular Weight | 335.8 g/mol |
| CAS Number | 898412-30-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of thiazole and pyrimidine rings through condensation reactions and cyclization processes. The specific synthetic pathway can vary based on the desired substituents and yield optimization.
Antimicrobial Activity
Research indicates that compounds within the thiazolo-pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives similar to N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine have shown potent antibacterial activity against various pathogens. In vitro studies report minimum inhibitory concentrations (MIC) as low as 50 μg/mL against Mycobacterium smegmatis .
Table: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| N-(4-chlorobenzyl)... | 50 | Antitubercular |
| Ciprofloxacin | 25 | Reference |
| Rifampicin | 20 | Reference |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that thiazolo-pyrimidines can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation. For example, certain derivatives have demonstrated antiproliferative effects against human liver carcinoma cell lines with IC50 values indicating significant cytotoxicity .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
- Receptor Modulation : It has been suggested that thiazolo-pyrimidines can modulate receptor activity, impacting signaling pathways associated with cell growth and apoptosis.
- Antibacterial Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis by targeting bacterial ribosomes.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, including this compound. The study reported significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial activity .
Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against multiple cancer cell lines. The results showed that these compounds effectively inhibited cell growth at micromolar concentrations, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing thiazolo[3,2-a]pyrimidine derivatives, such as N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Answer: A typical synthesis involves cyclocondensation reactions. For example, refluxing a thioxo-tetrahydropyrimidine precursor with chloroacetic acid and a substituted benzaldehyde in a glacial acetic acid/acetic anhydride mixture, followed by recrystallization (e.g., from ethyl acetate/ethanol) to obtain single crystals for structural validation . Sodium acetate is often used as a catalyst. Yield optimization (e.g., 78% in ) depends on reaction time and stoichiometric ratios of reagents.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformation and intermolecular interactions (e.g., hydrogen bonds, π–π stacking). For example, triclinic crystal systems (space group P1) are commonly observed in related thiazolo[3,2-a]pyrimidines . NMR (¹H/¹³C) and IR spectroscopy validate functional groups and regiochemistry. SC-XRD parameters include R factors (e.g., R = 0.058 in ) and data-to-parameter ratios (e.g., 17.1 in ) to assess refinement quality .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
- Answer: C–H···O/N hydrogen bonds and π–π interactions are predominant. For instance, bifurcated C–H···O bonds form helical chains along crystallographic axes, while π–π stacking between thiazole and aromatic rings enhances lattice stability . Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H, H···O contacts) .
Advanced Research Questions
Q. How can conformational analysis of the thiazolo[3,2-a]pyrimidine core inform pharmacological activity?
- Answer: The pyrimidine ring adopts a flattened boat conformation (deviation ~0.224 Å from planarity), influencing ligand-receptor binding. Puckering coordinates (e.g., Cremer-Pople parameters) and dihedral angles (e.g., 80.94° between thiazole and benzene rings) correlate with steric and electronic properties critical for kinase inhibition or HSP90 binding .
Q. What challenges arise in resolving crystallographic data contradictions for this compound, particularly in disordered regions?
- Answer: Disordered solvent molecules (e.g., DMF in ) or flexible substituents (e.g., 4-chlorobenzyl group) complicate refinement. SHELXL’s restraints (e.g., SIMU/DELU commands) and riding hydrogen models (Uiso = 1.2–1.5×Ueq of parent atoms) mitigate errors . High-resolution data (<1.0 Å) and twinning detection (e.g., using PLATON) improve accuracy .
Q. How do computational methods (e.g., DFT, MD simulations) complement experimental data in analyzing this compound’s reactivity?
- Answer: Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites, while Molecular Dynamics (MD) simulates solvation effects and protein-ligand dynamics. For example, MD can model binding to Abl/Src kinases, aligning with experimental IC50 values from kinase assays .
Q. What strategies address low yield or impurity formation during synthesis?
- Answer: Impurities often arise from incomplete cyclization or side reactions at the 4-chlorobenzyl group. Strategies include:
- a. Microwave-assisted synthesis to reduce reaction time and byproducts.
- b. Chromatographic purification (e.g., silica gel, gradient elution with ethyl acetate/hexane).
- c. Recrystallization solvent optimization (e.g., ethanol/water mixtures for polar impurities) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
